molecular formula C17H11N3OS B11316984 N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide

Cat. No.: B11316984
M. Wt: 305.4 g/mol
InChI Key: OFBBVAIEYZKLKQ-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide is a compound that combines the structural features of benzothiadiazole and naphthalene carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole with naphthalene-1-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzothiadiazole and naphthalene moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiadiazole moiety acts as an electron-withdrawing group, enhancing the compound’s ability to interact with electron-rich sites on target molecules. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A simpler analog that lacks the naphthalene carboxamide moiety.

    Naphthalene-1-carboxamide: A compound that lacks the benzothiadiazole moiety.

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide is unique due to the combination of the benzothiadiazole and naphthalene carboxamide moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics .

Properties

Molecular Formula

C17H11N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H11N3OS/c21-17(14-7-3-5-11-4-1-2-6-13(11)14)18-12-8-9-15-16(10-12)20-22-19-15/h1-10H,(H,18,21)

InChI Key

OFBBVAIEYZKLKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=NSN=C4C=C3

Origin of Product

United States

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